molecular formula C4H11NO3S B1278398 2-Amino-2-methylpropane-1-sulfonic acid CAS No. 86311-35-5

2-Amino-2-methylpropane-1-sulfonic acid

Cat. No. B1278398
CAS RN: 86311-35-5
M. Wt: 153.2 g/mol
InChI Key: DRNNATGSBCVJBN-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropane-1-sulfonic acid is a compound that falls within the category of aminosulfonic acids, which are known for their various applications in chemical synthesis and biological systems. The compound's structure is characterized by the presence of an amino group and a sulfonic acid group attached to a 2-methylpropane moiety. This structure is indicative of its potential reactivity and utility in various chemical reactions, particularly in the synthesis of heterocyclic compounds and as a catalyst or intermediate in organic transformations.

Synthesis Analysis

The synthesis of related aminosulfonic acids has been demonstrated through various methods. For instance, 1,1-aminopropanesulfonic acid was synthesized by adding ammonium bisulfite to propanal, which suggests a potential route for synthesizing 2-amino-2-methylpropane-1-sulfonic acid through similar sulfonation reactions . Additionally, the synthesis of 2-amino-4H-chromenes was catalyzed by sulfonic acid-functionalized MIL-101(Cr), indicating that sulfonic acid derivatives can be used as catalysts in multicomponent condensation reactions .

Molecular Structure Analysis

The molecular structure of aminosulfonic acids has been studied using various analytical techniques. For example, the crystal structure of N-methylaminomethanesulfonic acid was determined, revealing the presence of zwitterions and hydrogen-bonded chains . This information provides insight into the potential structural characteristics of 2-amino-2-methylpropane-1-sulfonic acid, which may also form zwitterionic structures and engage in hydrogen bonding due to the presence of both amino and sulfonic acid functional groups.

Chemical Reactions Analysis

Aminosulfonic acids participate in a variety of chemical reactions. The reaction of β-iminoalcohols with sulfur dioxide to produce (±)-(2-hydroxyalkylamino)phenyl(isopropyl)methanesulfonic acids demonstrates the reactivity of amino groups in the presence of sulfonic acid derivatives . Furthermore, the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines showcases the versatility of sulfonamides in generating functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminosulfonic acids are influenced by their molecular structure. The presence of both amino and sulfonic acid groups contributes to their solubility in water and their ability to form salts and zwitterions. The crystal structures of these compounds provide valuable information about bond lengths and the effects of deprotonation and hydrogen bonding on their properties . These characteristics are essential for understanding the behavior of 2-amino-2-methylpropane-1-sulfonic acid in various environments and its potential applications in chemical synthesis.

Scientific Research Applications

Environmental Applications

  • Heavy Metal and Dye Removal : A study by Mondal et al. (2019) details the use of a starch-g-tetrapolymer hydrogel, incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS), for the removal of heavy metals like Bi(III) and Hg(II), as well as dyes such as brilliant green-crystal violet from water sources. This hydrogel demonstrated significant adsorption capacities and recyclability, highlighting its potential for environmental remediation (Mondal, Karmakar, Chattopadhyay, & Singha, 2019).

Industrial Applications

  • Oil-Gas Exploitation and Water Treatment : Zhang Hong (2006) reviewed the properties and preparation of AMPS, noting its applications in industries like oil-gas exploitation and the water treatment sector. The homopolymers or copolymers of AMPS are valued for their heat resistance, salt tolerance, and shear resistance, which are crucial in solving complex problems in oil-gas field exploitation (Zhang Hong, 2006).

Polymer Chemistry

  • Copolymers for Various Uses : Bray et al. (2017) discuss the use of AMPS in the synthesis of homopolymers and block copolymers through reversible addition fragmentation chain transfer (RAFT) polymerization. These copolymers find utility in numerous industrial applications due to their defined structures and properties (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Sensing Technology

  • Humidity Sensors : Sakai et al. (1987) created a humidity sensor using a microporous polyethylene film grafted with 2-acrylamido-2-methylpropane sulfonic acid. This sensor demonstrated long-term stability and resistance to water, showing promise for applications in environmental monitoring and control systems (Sakai, Rao, Sadaoka, & Matsuguchi, 1987).

Enhanced Oil Recovery

  • Sulfonate Copolymers for Oil Recovery : Gou et al. (2015) synthesized novel imidazoline-based sulfonate copolymers, incorporating AMPS, for enhanced oil recovery. These copolymers showed superior thermal stability and high-temperature tolerance, making them suitable for use in challenging oil recovery environments (Gou, Luo, Liu, Xia, Jing, Zhang, Li, Li, & Guo, 2015).

Biomedical Engineering

  • Fluorescent Terpolymers for Bio-Imaging : Dutta et al. (2020) synthesized fluorescent terpolymers using 2-acrylamido-2-methylpropane sulfonic acid for selective Cr(III) sensors and bio-imaging applications. These terpolymers, suitable for fluorescence imaging of human osteosarcoma cancer cells, demonstrate the potential of AMPS-based polymers in medical diagnostics (Dutta, Mahapatra, Deb, Mitra, Dutta, Chattopadhyay, Banerjee, Sil, Maiti, & Singha, 2020).

Other Applications

  • Ion Exchange Voltammetry : Rastogi, Ganesan, and Krishnamoorthi (2012) utilized a copolymer of 2-acrylamido-2-methylpropane sulfonic acid for ion exchange voltammetry in electroanalysis of biologically important molecules, highlighting its analytical applications (Rastogi, Ganesan, & Krishnamoorthi, 2012).

Safety And Hazards

2-Amino-2-methylpropane-1-sulfonic acid is harmful if swallowed, harmful in contact with skin, and causes serious eye damage . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this substance .

properties

IUPAC Name

2-amino-2-methylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4(2,5)3-9(6,7)8/h3,5H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNNATGSBCVJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449117
Record name 2-Amino-2-methylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methylpropane-1-sulfonic acid

CAS RN

86311-35-5
Record name 2-Amino-2-methylpropane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sić - core.ac.uk
The importance of enantioselective analysis in organic chemistry, food chemistry, toxicology, agrochemical industry and in many other fields is rising. Nowadays these analyses are …
Number of citations: 0 core.ac.uk
JB Lombardini, SM Liebowitz - … : Proceedings of a Symposium on the …, 1990 - Wiley-Liss
Number of citations: 0

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